molecular formula C9H14N2O B8724440 5-Isopropyl-6-methoxypyridin-2-amine

5-Isopropyl-6-methoxypyridin-2-amine

Cat. No. B8724440
M. Wt: 166.22 g/mol
InChI Key: SYLAZJBWXOJCEZ-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

To a solution of 5-fluoro-6-isopropenyl-pyridin-2-ylamine (crude from Step 1, 8.47 mmol) in methanol (17.5 mL) was added 10% palladium on carbon (123 mg) at room temperature. A hydrogen balloon (1 atm) was attached and the mixture was stirred overnight. After 18 hours, the mixture was filtered over Celite, concentrated onto silica gel, and chromatographed (10% to 40% ethyl acetate in hexanes) to give 5-isopropyl-6-methoxypyridin-2-amine (740 mg, 53% over two steps). 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.26 (d, J=7.8 Hz, 1H), 6.07 (d, J=8.1 Hz, 1H), 4.19 (br. s, 2H), 3.90 (s, 3H), 3.08 (m, 1H), 1.17 (d, J=6.9 Hz, 6H).
Quantity
8.47 mmol
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
123 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:10]([CH3:12])=[CH2:11].[H][H]>CO.[Pd]>[CH:10]([C:4]1[CH:5]=[CH:6][C:7]([NH2:9])=[N:8][C:3]=1[O:2][CH3:1])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
8.47 mmol
Type
reactant
Smiles
COC1=C(C=CC(=N1)N)C(=C)C
Name
Quantity
17.5 mL
Type
solvent
Smiles
CO
Name
Quantity
123 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed (10% to 40% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C=1C=CC(=NC1OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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